

A Comprehensive Technical Guide to the Thermodynamic Properties of (+)-N-Methylephedrine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-N-Methylephedrine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the core thermodynamic properties of **(+)-N-Methylephedrine**, a sympathomimetic amine with applications in pharmaceuticals. The information is curated for professionals in research, and drug development, offering quantitative data, experimental methodologies, and visual representations of relevant biological and experimental processes.

Core Thermodynamic and Physicochemical Properties

The thermodynamic and physicochemical properties of an active pharmaceutical ingredient (API) like **(+)-N-Methylephedrine** are fundamental to understanding its behavior from formulation to physiological interaction. These properties influence its solubility, absorption, distribution, and overall bioavailability.

Quantitative Data Summary

The following tables summarize the key thermodynamic and physicochemical parameters of **(+)-N-Methylephedrine** compiled from various experimental and computational sources.

Table 1: Thermodynamic Properties of **(+)-N-Methylephedrine**

Property	Value	Unit	Method
Melting Point (Tfus)	87-90, 87.5[1][2], 86-88[3], 87-87.5[4]	°C	Lit.
360.15 - 363.15	K		
Boiling Point (Tboil)	251.3[5]	°C	Experimental
524.45	K		
308.35	°C	Predicted (Joback group contribution)[1]	
581.50	K		
Enthalpy of Fusion (ΔfusH)	21.8 - 30.56[1]	kJ/mol	Differential Scanning Calorimetry (DSC) and other thermal analysis techniques[1][6]
Critical Temperature (Tc)	503.60	°C	Predicted[1]
776.75	K		
Critical Pressure (Pc)	2963.34	kPa	Predicted[1]
Critical Volume (Vc)	Not Available	cm³/mol	
Standard Gibbs Free Energy of Formation (ΔfG°)	Not Available	kJ/mol	
Standard Enthalpy of Formation (ΔfH°gas)	Not Available	kJ/mol	

Table 2: Physicochemical Properties of (+)-N-Methylephedrine

Property	Value	Unit	Method
Molecular Formula	C ₁₁ H ₁₇ NO[1]		
Molecular Weight	179.26[1]	g/mol	
Solubility	Soluble in DMSO[1]. Readily soluble in water.[1]		
Water Solubility	15.4[1]	mg/mL	Experimental[1]
logWS (Log of Water Solubility)	-1.93	Calculated (Crippen method)[1]	
-1.1	Calculated (ALOGPS)[1]		
logP (Octanol/Water Partition Coefficient)	2.47[1][5]	Experimental[1][7]	
pKa	Not Available		
Optical Activity ([α] _D)	+29° (c=5 in methanol, 20°C)		
Appearance	Solid powder[1]		

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are methodologies cited for determining key thermodynamic properties of ephedrine alkaloids, including **(+)-N-Methylephedrine**.

Determination of Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is widely used to determine the enthalpy of fusion.

Methodology:

- **Sample Preparation:** A small, accurately weighed sample of **(+)-N-Methylephedrine** (typically 1-5 mg) is hermetically sealed in an aluminum pan.
- **Instrument Setup:** A differential scanning calorimeter is calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium).
- **Thermal Program:** The sample and an empty reference pan are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen purge).
- **Data Acquisition:** The heat flow to the sample is monitored as a function of temperature. The melting of the sample results in an endothermic peak on the DSC thermogram.
- **Data Analysis:** The area under the melting peak is integrated to determine the heat of fusion (ΔH_{fus}). The temperature at the peak maximum is taken as the melting point (T_{fus}).

Determination of Alkaloid Content by High-Performance Liquid Chromatography (HPLC)-UV

HPLC is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is a standard method for determining the purity and concentration of ephedrine alkaloids in various samples.

Methodology:

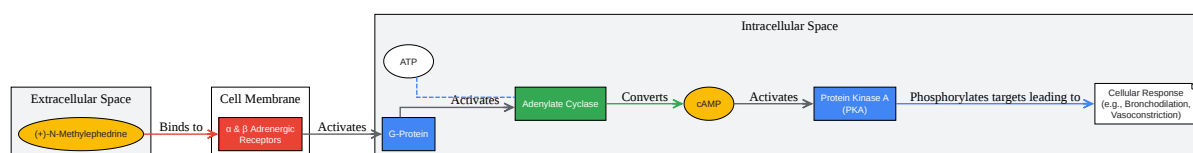
- **Standard and Sample Preparation:** Standard solutions of **(+)-N-Methylephedrine** of known concentrations are prepared in a suitable solvent (e.g., methanol). The test sample containing the analyte is also dissolved in the same solvent.
- **Chromatographic Conditions:**
 - **Column:** A reversed-phase column (e.g., C18) is typically used.
 - **Mobile Phase:** A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase. The composition can be isocratic (constant) or a gradient (varied over time).

- Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.
- Detection: A UV detector is set to a wavelength where **(+)-N-Methylephedrine** exhibits strong absorbance (e.g., 210 nm).[8]
- Injection and Separation: A small volume of the standard or sample solution is injected into the HPLC system. The components of the sample are separated based on their differential partitioning between the stationary phase (column) and the mobile phase.
- Data Analysis: The retention time of the peak corresponding to **(+)-N-Methylephedrine** is used for identification by comparing it to the standard. The area of the peak is proportional to the concentration of the analyte and is used for quantification by creating a calibration curve from the standard solutions.

Visualizations

Signaling Pathway of (+)-N-Methylephedrine

(+)-N-Methylephedrine is a sympathomimetic amine that acts as an agonist at adrenergic receptors. Its mechanism of action involves mimicking the effects of endogenous catecholamines like epinephrine and norepinephrine.[9] This leads to a cascade of intracellular events, primarily through G-protein coupled receptors.

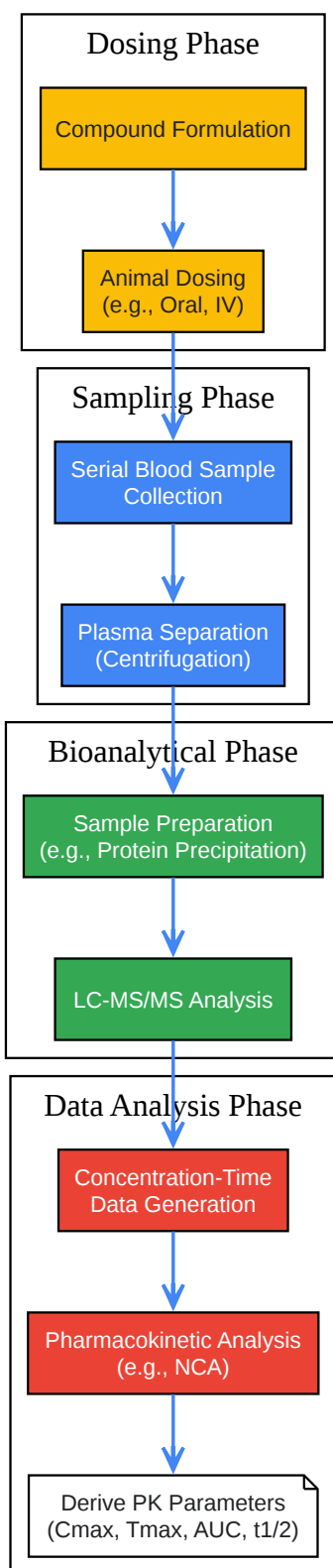


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Caption: Signaling pathway of **(+)-N-Methylephedrine** via adrenergic receptors.

Experimental Workflow for Preclinical Pharmacokinetic Study

A preclinical pharmacokinetic (PK) study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[10]

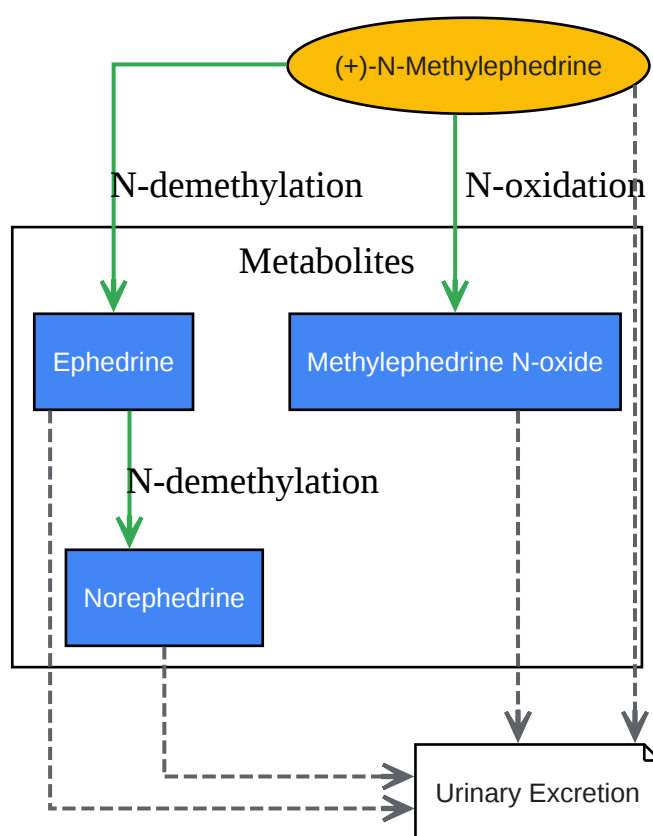


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Caption: General workflow for a preclinical pharmacokinetic study.

Metabolic Pathway of (+)-N-Methylephedrine

(+)-N-Methylephedrine undergoes metabolism in the body, primarily in the liver, to form active and inactive metabolites that are then excreted.[9] The major metabolic pathways include N-demethylation and hydroxylation.



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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Thermodynamic Properties of (+)-N-Methylephedrine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676458#thermodynamic-properties-of-n-methylephedrine]

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